molecular formula C19H21ClN4 B281852 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1-methyl-1H-benzimidazole

2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1-methyl-1H-benzimidazole

Cat. No. B281852
M. Wt: 340.8 g/mol
InChI Key: DGGCMRLNBJCGGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1-methyl-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as CP-122,288 and is a selective antagonist of the dopamine D3 receptor.

Mechanism of Action

The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. CP-122,288 acts as a selective antagonist of this receptor, blocking its activity and reducing the release of dopamine in the brain. This mechanism of action is thought to be responsible for the potential therapeutic effects of CP-122,288 in neurological and psychiatric disorders.
Biochemical and Physiological Effects
CP-122,288 has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which can lead to a decrease in drug-seeking behavior in addiction and a reduction in symptoms of depression and schizophrenia. CP-122,288 has also been shown to have anxiolytic effects, reducing anxiety in preclinical studies.

Advantages and Limitations for Lab Experiments

CP-122,288 has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D3 receptor, which allows for specific targeting of this receptor in studies. CP-122,288 is also relatively stable and easy to synthesize, making it a convenient compound for research purposes. However, CP-122,288 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. CP-122,288 also has a relatively short half-life, which can limit its effectiveness in some studies.

Future Directions

There are several future directions for research on CP-122,288. One area of interest is the potential therapeutic applications of CP-122,288 in addiction, depression, and schizophrenia. Further studies are needed to determine the efficacy of CP-122,288 in these disorders and to optimize dosing and administration. Another area of interest is the potential use of CP-122,288 as a tool for studying the dopamine D3 receptor and its role in neurological and psychiatric disorders. Finally, further research is needed to optimize the synthesis and formulation of CP-122,288 for use in preclinical and clinical studies.

Synthesis Methods

The synthesis of CP-122,288 involves several steps, starting with the reaction of 4-(3-chlorophenyl)piperazine with formaldehyde to form 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1H-benzimidazole. This reaction is followed by the reduction of the benzimidazole ring using sodium borohydride to produce CP-122,288. The purity of the final product is achieved through recrystallization from ethanol.

Scientific Research Applications

CP-122,288 has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the dopamine D3 receptor, which is implicated in several neurological and psychiatric disorders, including addiction, depression, and schizophrenia. CP-122,288 has been studied as a potential treatment for these disorders, with promising results in preclinical studies.

properties

Molecular Formula

C19H21ClN4

Molecular Weight

340.8 g/mol

IUPAC Name

2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1-methylbenzimidazole

InChI

InChI=1S/C19H21ClN4/c1-22-18-8-3-2-7-17(18)21-19(22)14-23-9-11-24(12-10-23)16-6-4-5-15(20)13-16/h2-8,13H,9-12,14H2,1H3

InChI Key

DGGCMRLNBJCGGO-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C4=CC(=CC=C4)Cl

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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